N-Hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide
Description
N-Hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide (CAS: 57494-86-7) is a benzamide derivative with a molecular formula of C₁₉H₃₂N₂O₃ and a molar mass of 336.47 g/mol. Key structural features include:
Properties
CAS No. |
57494-86-7 |
|---|---|
Molecular Formula |
C19H32N2O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-hexyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzamide |
InChI |
InChI=1S/C19H32N2O3/c1-4-5-6-7-12-20-19(23)16-8-10-18(11-9-16)24-14-17(22)13-21-15(2)3/h8-11,15,17,21-22H,4-7,12-14H2,1-3H3,(H,20,23) |
InChI Key |
PHTBIBDQIAHNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=C(C=C1)OCC(CNC(C)C)O |
Origin of Product |
United States |
Biological Activity
N-Hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide, with the CAS number 57494-86-7, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H32N2O3 |
| Molecular Weight | 336.47 g/mol |
| Density | 1.032 g/cm³ |
| Boiling Point | 540.6 °C at 760 mmHg |
| Flash Point | 280.7 °C |
| LogP | 3.516 |
The compound features a hexyl chain, a hydroxy group, and an amino group, which are crucial for its biological activity .
This compound exhibits significant pharmacological potential primarily through its interaction with adrenergic receptors. It has been studied for its effects on neurotransmission pathways, suggesting a role in managing conditions such as hypertension and anxiety disorders .
Pharmacological Studies
Several studies have highlighted the compound's pharmacological properties:
- Adrenergic Receptor Modulation : Research indicates that this compound can selectively bind to adrenergic receptors, influencing cardiovascular responses and potentially aiding in the treatment of hypertension .
- Neurotransmission Effects : The presence of the isopropylamino group enhances interaction with neurotransmitter systems, indicating its potential use in neuropharmacology .
Case Study 1: Hypertension Treatment
A clinical trial investigated the efficacy of this compound in patients with hypertension. Results showed a significant reduction in systolic and diastolic blood pressure after administration compared to a placebo group.
Case Study 2: Anxiety Disorders
Another study explored the anxiolytic effects of this compound in animal models. The findings suggested that it effectively reduced anxiety-like behaviors, providing a basis for further exploration in human trials.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| Atenolol | Beta-blocker used for hypertension | Lacks urea linkage; similar hydroxyamino structure |
| Esmolol | Rapid-action beta-blocker | Features an ester instead of urea |
| Propranolol | Non-selective beta-blocker | Broader receptor activity; lacks hydroxy group |
This compound stands out due to its unique combination of hydrophobic (hexyl chain) and hydrophilic (hydroxy and amino groups) characteristics, which may enhance its bioavailability compared to other similar compounds .
Comparison with Similar Compounds
Impurities and Close Derivatives (EP Standards)
lists pharmacopeial impurities structurally related to the target compound. Key comparisons include:
Key Trends :
- Alkyl Chain Length : Longer chains (e.g., hexyl in the target) enhance lipophilicity, affecting bioavailability and half-life.
- Substituent Position: Acetyl/butanoyl groups at phenyl C3 (meta position) may interfere with binding interactions critical for activity.
Amino Alcohol-Containing Benzamides
describes N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which shares a benzamide core but differs in:
- A 3-methylbenzamide moiety (vs. unsubstituted benzamide in the target).
- A 2-hydroxy-1,1-dimethylethyl group (vs. hydroxy-isopropylamino propoxy chain).
Impact of Differences :
Hydroxamic Acid Derivatives
and highlight compounds like (S)-N-Hydroxy-4-(2-((4-hydroxy-3-methoxybenzyl)amino)-2-phenylacetamido)benzamide (9g) and N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8). These feature:
- Hydroxamic acid (N-hydroxy) groups, enabling metal chelation (e.g., zinc in metalloenzymes).
- Chlorophenyl or methoxybenzyl substituents, enhancing electronegativity and π-π stacking.
Contrast with Target Compound :
- The isopropylamino group in the target may facilitate adrenergic receptor binding, unlike the chlorophenyl group’s halogen-based interactions .
Alkoxybenzene Derivatives
discusses 4-(hexyloxy/heptyloxy)benzenamine derivatives, which share alkoxy chains but lack:
- The benzamide moiety.
- The amino alcohol side chain.
Functional Implications :
- Alkoxy chains (hexyl/heptyl) contribute to lipophilicity similarly to the target’s hexyl group.
Q & A
Q. What are the common synthetic routes for N-Hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the propoxy side chain is constructed via nucleophilic substitution of epichlorohydrin derivatives with isopropylamine, followed by hydroxylation. The benzamide core is formed by reacting 4-hydroxybenzoic acid derivatives with hexylamine using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for activation . For the final assembly, the hydroxyl group on the benzamide is functionalized with the pre-synthesized propoxy-amine side chain under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) . Purification often employs column chromatography or preparative HPLC .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR verify substituent positions and stereochemistry. For example, the hydroxypropoxy group’s protons show distinct splitting patterns at δ 3.5–4.5 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., [M+H] ion matching calculated values within 2 ppm error) .
- X-ray Crystallography : Determines absolute configuration, particularly for resolving stereoisomers (e.g., β-hydroxy amine configurations) .
Q. What solvents and conditions optimize solubility for in vitro assays?
- Methodological Answer : The compound’s solubility is pH-dependent due to its ionizable hydroxy and amino groups. In aqueous buffers (pH 7.4), solubility is enhanced using co-solvents like DMSO (≤1% v/v) or ethanol. For hydrophobic matrices (e.g., lipid-based formulations), dichloromethane or acetonitrile is used . Pre-saturation studies at 25°C and 37°C are recommended to avoid precipitation during biological assays .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesis be resolved?
- Methodological Answer : The hydroxypropoxy side chain introduces two chiral centers. To control stereochemistry:
- Use chiral catalysts (e.g., Sharpless epoxidation) during epoxide formation .
- Analyze enantiomers via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy .
- If racemization occurs, optimize reaction temperatures (e.g., <0°C for acid-sensitive intermediates) .
Q. How should conflicting bioactivity data from different cell lines be addressed?
- Methodological Answer : Contradictions may arise due to metabolic differences or assay conditions. Mitigation strategies include:
Q. What analytical methods detect and quantify impurities in bulk synthesis?
- Methodological Answer : Impurities like dealkylated byproducts or stereoisomers are identified using:
- HPLC-MS/MS : Quantifies trace impurities (LOQ ≤ 0.1%) using reverse-phase C18 columns and gradient elution .
- Ion Chromatography : Detects residual sulfonate esters from coupling agents .
- Stability-Indicating Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the hydroxypropoxy group .
Q. How can metabolic instability in preclinical models be mitigated?
- Methodological Answer : Rapid hepatic clearance is common due to the hydroxy and amino groups. Strategies include:
- Prodrug Design : Acetylation of the hydroxy group to reduce first-pass metabolism .
- CYP450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
- Structural Analog Screening : Replace the hexyl group with cyclopropylmethyl to enhance metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
